5H-Pyrrolo(1,2-d)(1,4)benzodiazepine-5-acetic acid, 6,7-dihydro-6-oxo-, phenylmethyl ester, (S)-
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Overview
Description
5H-Pyrrolo(1,2-d)(1,4)benzodiazepine-5-acetic acid, 6,7-dihydro-6-oxo-, phenylmethyl ester, (S)- is a complex organic compound belonging to the class of pyrrolo[1,2-d][1,4]benzodiazepines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties . The specific structure of this compound includes a pyrrolo-benzodiazepine core, which is a tricyclic system, and a phenylmethyl ester group, contributing to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(1,2-d)(1,4)benzodiazepine-5-acetic acid, 6,7-dihydro-6-oxo-, phenylmethyl ester, (S)- typically involves multiple steps:
Formation of the Pyrrolo-Benzodiazepine Core: This step often starts with the cyclization of an appropriate aminobenzophenone derivative with a suitable pyrrole derivative under acidic or basic conditions.
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through acylation reactions, often using acyl chlorides or anhydrides in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow chemistry to enhance efficiency and yield . Continuous flow reactors allow for better control over reaction conditions and can be scaled up more easily compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ketone group in the 6,7-dihydro-6-oxo moiety, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodiazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in the study of DNA-interactive agents. Its ability to bind to DNA makes it a valuable tool in the development of new anticancer drugs .
Medicine
In medicine, derivatives of this compound are being investigated for their potential use as antiviral and antibacterial agents. Their ability to inhibit specific enzymes and pathways makes them candidates for therapeutic applications .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 5H-Pyrrolo(1,2-d)(1,4)benzodiazepine-5-acetic acid, 6,7-dihydro-6-oxo-, phenylmethyl ester, (S)- involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include topoisomerases and other DNA-associated enzymes, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-c][1,4]benzodiazepines: These compounds share a similar tricyclic structure but differ in the position of the nitrogen atoms within the ring system.
Pyrrolo[1,2-a][1,4]benzodiazepines: Another isomeric form with different biological activities and synthetic routes.
Anthramycin: A well-known pyrrolo[2,1-c][1,4]benzodiazepine with potent anticancer properties.
Uniqueness
The uniqueness of 5H-Pyrrolo(1,2-d)(1,4)benzodiazepine-5-acetic acid, 6,7-dihydro-6-oxo-, phenylmethyl ester, (S)- lies in its specific structural configuration, which imparts distinct biological activities. Its ability to selectively bind to DNA and inhibit crucial enzymes makes it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
147528-08-3 |
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Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
benzyl 2-[(5S)-6-oxo-5,7-dihydropyrrolo[1,2-d][1,4]benzodiazepin-5-yl]acetate |
InChI |
InChI=1S/C21H18N2O3/c24-20(26-14-15-7-2-1-3-8-15)13-19-21(25)22-17-10-5-4-9-16(17)18-11-6-12-23(18)19/h1-12,19H,13-14H2,(H,22,25)/t19-/m0/s1 |
InChI Key |
LONANILIWKPVLT-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@H]2C(=O)NC3=CC=CC=C3C4=CC=CN24 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2C(=O)NC3=CC=CC=C3C4=CC=CN24 |
Origin of Product |
United States |
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